molecular formula C9H7BrN2O3S B1521981 3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1197827-84-1

3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B1521981
CAS No.: 1197827-84-1
M. Wt: 303.13 g/mol
InChI Key: PYAKZMXFESFQTN-UHFFFAOYSA-N
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Description

3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound that features a brominated thiophene ring and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves multiple steps. One common approach starts with the bromination of thiophene to obtain 4-bromothiophene. This intermediate is then subjected to a series of reactions to introduce the oxadiazole ring and the propanoic acid group. The reaction conditions often involve the use of reagents such as bromine, acetic acid, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization would be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The brominated thiophene ring and oxadiazole moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to the presence of both the brominated thiophene ring and the oxadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[3-(4-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3S/c10-5-3-6(16-4-5)9-11-7(15-12-9)1-2-8(13)14/h3-4H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAKZMXFESFQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 2
3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 3
3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 4
3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 6
3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

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